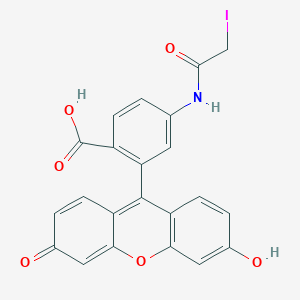

4(5)-(Iodoacetamido)fluorescein

Description

Contextualization in Biomolecular Labeling Strategies

Biomolecular labeling is a fundamental technique in modern life sciences, enabling researchers to visualize, track, and quantify specific molecules within cells and tissues. chemimpex.com This process involves attaching a "tag" or "label" to a target molecule, which can then be detected by various analytical methods. Fluorescent labeling, in particular, has become an indispensable tool due to its high sensitivity and the ability to perform real-time analysis in living systems. univr.it

4(5)-(Iodoacetamido)fluorescein fits within the category of covalent fluorescent labels. Unlike non-covalent probes that bind reversibly, covalent labels form a strong, stable bond with the target molecule. This ensures that the fluorescent signal is specifically and permanently associated with the molecule of interest, allowing for more accurate and reliable tracking and quantification. The iodoacetamide (B48618) group on this compound is a key feature that dictates its specific role in labeling strategies.

Historical Development and Significance in Fluorescent Probe Chemistry

The story of this compound is intrinsically linked to the broader history of fluorescent dyes. Fluorescein (B123965), the parent compound, was first synthesized in 1871 by Adolf von Baeyer. biotium.comfluorofinder.com However, its application in biological research began much later. In 1941, Albert Coons pioneered the use of fluorescein-conjugated antibodies for immunofluorescence, a technique that revolutionized the visualization of proteins in cells and tissues. biotium.com

This breakthrough spurred the development of a wide array of fluorescein derivatives tailored for specific biological applications. nih.govchempep.com The goal was to create probes with improved characteristics such as enhanced photostability, different spectral properties, and specific reactivity towards certain functional groups on biomolecules. chempep.com The development of iodoacetamide-functionalized fluorescein, like this compound, was a significant advancement in this pursuit. The introduction of the iodoacetamide group provided a highly selective method for targeting sulfhydryl groups, which are present in the amino acid cysteine. springernature.comwikipedia.org This specificity allowed for more precise labeling of proteins at defined locations.

Fundamental Role as a Thiol-Reactive Fluorescent Tag in Modern Research

The primary function of this compound in modern research is as a thiol-reactive fluorescent tag. scbt.com The iodoacetamide moiety of the molecule readily reacts with the sulfhydryl (thiol) group of cysteine residues in proteins to form a stable thioether bond. wikipedia.orgthermofisher.com This reaction is highly specific under controlled pH conditions (typically around pH 7.0-8.0), minimizing non-specific labeling of other amino acid residues. thermofisher.com

This thiol-reactivity is of paramount importance for several reasons:

Site-Specific Labeling: Cysteine is a relatively rare amino acid in many proteins. This allows researchers to introduce cysteine residues at specific locations in a protein through genetic engineering and then selectively label that site with this compound. This provides a powerful tool for studying the structure and function of specific protein domains.

Probing Protein Structure and Dynamics: By attaching a fluorescent probe to a specific cysteine residue, researchers can monitor changes in the local environment of that residue. This can provide insights into protein conformational changes, protein-protein interactions, and the binding of other molecules. thermofisher.com

Quantitative Analysis: The stable covalent bond ensures a one-to-one stoichiometry between the fluorescent probe and the labeled protein, which is crucial for quantitative measurements in techniques like fluorescence polarization and FRET (Förster Resonance Energy Transfer). sigmaaldrich.com

The reaction of the iodoacetamide group with a cysteine residue is an alkylation reaction, where the carbon atom of the iodoacetamide forms a covalent bond with the sulfur atom of the cysteine. wikipedia.org While iodoacetamide is the primary reactive group for thiols, it can, under certain conditions, also react with other nucleophilic amino acid side chains like methionine, histidine, and lysine (B10760008), although at a much slower rate. thermofisher.comnih.gov

Overview of Research Domains Utilizing this compound

The versatility and specificity of this compound have led to its widespread use across numerous research domains. Some of the key areas where this fluorescent probe has made significant contributions include:

Biochemistry and Biophysics: It is extensively used to study protein structure, function, and dynamics. For example, it has been used to label specific cysteine residues on enzymes like Ca2+-ATPase and Na,K-ATPase to investigate their conformational changes during their catalytic cycles. nih.govnih.gov

Cell Biology: In cellular imaging, this compound is used to label and track proteins within living cells, providing insights into their localization, transport, and interactions. chemimpex.com It has also been used to label organelles like the nucleus. abcam.com

Muscle Physiology: A significant area of application has been in the study of muscle proteins. Researchers have used this probe to label proteins like actin, myosin, and troponin to understand the molecular mechanisms of muscle contraction. thermofisher.com

Proteomics: In proteomics, this compound can be used to label cysteine-containing peptides in complex protein digests, facilitating their identification and quantification by mass spectrometry. acs.org

Drug Discovery: The probe can be used in high-throughput screening assays to identify molecules that bind to or modulate the activity of specific proteins. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Alternate Name | 5-IAF | scbt.com |

| Molecular Formula | C₂₂H₁₄INO₆ | scbt.com |

| Molecular Weight | 515.25 g/mol | scbt.com |

| Excitation Maximum | ~491-494 nm | thermofisher.comwikipedia.org |

| Emission Maximum | ~512-520 nm | wikipedia.orgmedchemexpress.com |

| Reactive Group | Iodoacetamide | thermofisher.com |

| Primary Target | Sulfhydryl groups (Cysteine) | thermofisher.comabcam.com |

Structure

3D Structure

Properties

Molecular Formula |

C22H14INO6 |

|---|---|

Molecular Weight |

515.3 g/mol |

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-4-[(2-iodoacetyl)amino]benzoic acid |

InChI |

InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14(22(28)29)17(7-11)21-15-5-2-12(25)8-18(15)30-19-9-13(26)3-6-16(19)21/h1-9,25H,10H2,(H,24,27)(H,28,29) |

InChI Key |

NQLYNFNRQHVPET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CI)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |

Origin of Product |

United States |

Molecular Reactivity and Mechanism of Conjugation

Thiol-Iodoacetamide Reaction Mechanism (SN2)

The core reaction of 4(5)-IAF with proteins is a bimolecular nucleophilic substitution (SN2) reaction. nih.govsfrbm.org In this mechanism, the deprotonated thiol group (thiolate anion, S⁻) of a cysteine residue acts as the nucleophile. nih.govsfrbm.org This potent nucleophile attacks the electron-deficient carbon atom of the iodoacetamide (B48618) moiety, which is adjacent to the iodine atom. sfrbm.org The process involves the simultaneous formation of a new carbon-sulfur bond and the breaking of the carbon-iodine bond, with the iodine atom serving as the leaving group. nih.govsfrbm.orgpearson.com

Iodoacetamides, including 4(5)-IAF, are recognized for their high reactivity and specificity toward the sulfhydryl (or thiol) groups of cysteine residues within proteins. thermofisher.comempbiotech.comebi.ac.uk Under controlled pH conditions, typically between 7.5 and 8.5, the reaction is highly selective for cysteines. thermofisher.comresearchgate.net The thiol group is the most nucleophilic functional group commonly found in peptides and proteins, which contributes significantly to the selectivity of this modification. researchgate.net The specificity is such that 4(5)-IAF has been used to selectively label specific cysteine residues on complex proteins like the Ca²⁺-ATPase of the sarcoplasmic reticulum. nih.gov Research has demonstrated that certain iodoacetamide dyes are exceptionally specific, showing minimal to no nonspecific labeling even when used at high dye-to-thiol ratios. nih.gov

The SN2 reaction between the iodoacetamide group of 4(5)-IAF and a cysteine's sulfhydryl group results in the formation of a highly stable thioether bond. thermofisher.comnih.govsfrbm.org This covalent linkage is irreversible under typical biological conditions, ensuring that the fluorescent label remains firmly attached to the target protein throughout subsequent experimental procedures, such as fluorescence microscopy, spectroscopy, or gel electrophoresis. thermofisher.comsfrbm.org The stability of this bond is a critical feature for tracking and studying labeled molecules over time. aatbio.com

Secondary Reactivities with Other Nucleophilic Residues

While 4(5)-IAF is highly specific for cysteines, it can exhibit secondary reactivity with other nucleophilic amino acid residues under certain conditions.

In the absence of accessible cysteine sulfhydryl groups, the iodoacetamide moiety can react with other nucleophilic residues. thermofisher.com These include the side chains of methionine, histidine, and tyrosine. thermofisher.com Furthermore, if an excess of the iodoacetamide reagent is used or if the reaction is not properly buffered, alkylation of lysines, N-termini, aspartates, and glutamates can also occur. researchgate.net Specifically, the selective alkylation of methionine residues has been reported to occur under more acidic conditions, typically at a pH between 2 and 5. researchgate.net

The pH of the reaction environment is a critical determinant of both the rate and specificity of the labeling reaction. The reaction's dependence on pH is tied to the protonation state of the reacting amino acid residues. nih.govsfrbm.org For the primary reaction with cysteine to occur, the sulfhydryl group must be in its deprotonated, or thiolate anion (S⁻), form, which is the active nucleophile. nih.govsfrbm.org Since the pKa of cysteine's thiol group in proteins can vary but is often near neutrality, performing the reaction at a slightly alkaline pH (e.g., pH 7.5-8.5) increases the concentration of the highly reactive thiolate anion, thus promoting specific and efficient labeling. thermofisher.comresearchgate.net At a pH below 8, most aliphatic amines (like the ε-amino group of lysine) are protonated (NH₃⁺) and are therefore non-nucleophilic and nonreactive toward iodoacetamides. thermofisher.com However, at more alkaline pH values (above 9), deprotonation of other groups can increase their nucleophilicity, leading to the potential for non-specific reactions with residues like lysine (B10760008) and histidine. sfrbm.org

Table 1: Reactivity of 4(5)-(Iodoacetamido)fluorescein with Amino Acid Residues

| Amino Acid | Reactive Group | Condition for Reactivity | Bond Formed |

|---|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Primary target; optimal at pH 7.5-8.5 | Thioether |

| Methionine | Thioether (-S-CH₃) | Secondary; more favorable at acidic pH (2-5) | Sulfonium ion |

| Histidine | Imidazole ring | Secondary; higher pH or absence of thiols | Alkylated histidine |

| Tyrosine | Phenol group | Secondary; potential in absence of thiols | Ether |

| Lysine | ε-amino (-NH₂) | Secondary; non-specific, at alkaline pH (>9) | Secondary amine |

Kinetic Considerations of Labeling Reactions

The labeling of proteins with 4(5)-IAF is a second-order reaction. nih.govsfrbm.org This means the rate of the reaction is directly proportional to the concentrations of both the nucleophile (the protein's thiolate anion) and the electrophilic substrate (4(5)-IAF). nih.govsfrbm.org

The rate of reaction can be influenced by several factors. As discussed, pH is a dominant factor as it controls the concentration of the reactive thiolate species. nih.gov Temperature also affects the reaction rate, with higher temperatures generally leading to faster reactions. thermofisher.com The accessibility of the target cysteine residue within the folded protein structure is another crucial variable; buried cysteines will react much more slowly than those exposed on the protein surface. nih.gov

In a study of thioredoxin alkylation by iodoacetamide at pH 7.2, the apparent second-order rate constant was determined to be 107 M⁻¹s⁻¹. nih.gov The kinetics of labeling can have practical consequences; increasing the concentration of the labeling reagent can lead to a higher degree of labeling but may also increase the risk of non-specific modifications and potentially alter the protein's function. nih.govnih.gov Therefore, optimizing the reaction time, temperature, pH, and reagent concentrations is essential for achieving the desired specific labeling without compromising the biological activity of the protein of interest. nih.gov

| Concentration | Molar amounts of the protein and 4(5)-IAF in the reaction. | Directly proportional to the reaction rate. | Higher concentrations increase labeling speed but risk non-specificity. nih.govnih.gov |

Control of Labeling Stoichiometry and Yield

Achieving the desired degree of labeling (DOL), or stoichiometry, and maximizing the reaction yield are critical for obtaining reliable and reproducible results in experiments using 4(5)-Iodoacetamidofluorescein. Several factors influence the efficiency and specificity of the conjugation reaction.

pH of the Reaction Buffer: The pH of the reaction medium is a crucial parameter. The optimal pH for the reaction of iodoacetamides with thiols is between 8.0 and 8.5. atto-tec.com At this pH, a sufficient proportion of the thiol groups are in the more reactive deprotonated thiolate form. nih.govatto-tec.com At more alkaline pH levels (pH 8-9), the risk of non-specific reactions with other amino acid residues like lysine increases. researchgate.net Conversely, at a more acidic pH, the reaction rate with thiols decreases significantly. researchgate.net

Concentration of Reactants: The molar ratio of the iodoacetamide dye to the protein or peptide is a key determinant of the labeling stoichiometry. Using a molar excess of the dye will favor a higher degree of labeling. For instance, in one protocol, a five-fold molar excess of 5-IAF over the reducing agent dithiothreitol (B142953) (DTT) was used to ensure adequate conjugation. thermofisher.com However, an excessive concentration of the dye can lead to non-specific labeling and potential protein aggregation. atto-tec.com Therefore, the optimal dye-to-protein ratio must be determined empirically for each specific application.

Reaction Time and Temperature: The conjugation reaction can be slow, sometimes requiring several hours to reach completion at room temperature. atto-tec.com Increasing the temperature can significantly speed up the reaction. atto-tec.com For example, a protocol suggests incubating the reaction for 2 hours at 22°C. thermofisher.com In another study, the fluorescence intensity of the labeled protein reached its maximum after 30 minutes at room temperature. nih.gov It is important to optimize the incubation time to maximize the specific labeling while minimizing potential side reactions or degradation of the sample.

Presence of Reducing Agents: For proteins containing disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups available for labeling. thermofisher.com Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used. atto-tec.com It is important to note that any excess reducing agent must be removed before the addition of the iodoacetamide dye, as it will compete for the reactive groups and reduce the labeling efficiency. atto-tec.com However, some protocols are designed to work in the presence of an excess of the labeling reagent over the reducing agent, eliminating the need for its removal. thermofisher.com

Purity of Reagents and Solvents: The purity of the 4(5)-Iodoacetamidofluorescein and the solvents used can impact the reaction. The dye should be protected from light and moisture, as it can hydrolyze and become non-reactive. atto-tec.com It is often recommended to prepare stock solutions of the dye immediately before use in a high-purity solvent like dimethylformamide (DMF). atto-tec.com

By carefully controlling these parameters, researchers can achieve a desired and reproducible degree of labeling, ensuring the quality and reliability of their experimental results.

Table 1: Factors Influencing Labeling Stoichiometry and Yield

| Factor | Optimal Condition/Consideration | Rationale |

| pH | 8.0 - 8.5 | Maximizes the concentration of reactive thiolate anions while minimizing non-specific reactions with other amino acids. atto-tec.comresearchgate.net |

| Reactant Concentration | Empirically determined molar excess of dye over protein | Drives the reaction towards completion but must be optimized to avoid non-specific labeling and aggregation. thermofisher.comatto-tec.com |

| Reaction Time | Varies (e.g., 30 min to >10 hours) | Needs to be sufficient for the reaction to complete but short enough to minimize side reactions. atto-tec.comnih.gov |

| Temperature | Room temperature (22°C) or as optimized | Higher temperatures increase the reaction rate. thermofisher.comatto-tec.com |

| Reducing Agents | Required for proteins with disulfide bonds (e.g., DTT, TCEP) | Generates free thiols for labeling; excess may need to be removed. thermofisher.comatto-tec.com |

| Reagent Purity | High purity dye and solvents; freshly prepared solutions | Prevents interference from impurities and degradation of the reactive dye. atto-tec.com |

Methodologies for Bioconjugation and Integration into Research Systems

Site-Specific Protein Modification Techniques

Achieving site-specific labeling is often crucial for studying protein structure and function without disrupting the protein's native activity. 4(5)-(Iodoacetamido)fluorescein can be used in conjunction with advanced molecular biology techniques to achieve this.

Site-directed mutagenesis is a powerful tool to introduce a cysteine residue at a specific, desired location on a protein's surface. frontiersin.org This engineered cysteine can then serve as a unique target for labeling with this compound. This approach is particularly useful for proteins that lack native surface-accessible cysteines or have multiple cysteines where selective labeling is desired. The process involves:

Computational Analysis: Identifying suitable locations for cysteine insertion based on the protein's three-dimensional structure to ensure the residue is solvent-accessible and unlikely to disrupt protein folding or function.

Site-Directed Mutagenesis: Using molecular cloning techniques to substitute the codon for the desired amino acid with a cysteine codon in the protein's gene. researchgate.net

Protein Expression and Purification: Expressing the mutant protein and purifying it for subsequent labeling.

Labeling: Reacting the purified mutant protein with this compound following the general protocols described above.

This technique has been successfully used to label a variety of proteins for structural and functional studies. nih.gov

A more advanced strategy for site-specific labeling involves the genetic incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups. nih.govbiorxiv.org This method allows for the introduction of a unique chemical handle at a specific site in a protein that is not present in any of the 20 canonical amino acids. nih.gov

The general workflow for this approach is as follows:

Genetic Code Expansion: An orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate an ncAA in response to a unique codon (e.g., an amber stop codon) that has been introduced at the desired site in the gene of interest. nih.gov

Bioorthogonal Reaction: The ncAA contains a functional group that is inert to the cellular environment but can react specifically with a complementary functional group on a labeling reagent. plos.orgspringernature.com While this technique is often associated with "click chemistry" reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC), biorxiv.org it can be adapted for use with thiol-reactive probes if the ncAA contains a thiol group.

Although direct examples of labeling ncAAs with this compound are less common than click chemistry approaches, the principle of introducing a unique reactive handle for subsequent specific labeling remains a powerful tool in chemical biology. nih.gov

Labeling of Oligonucleotides and Nucleic Acids

Fluorescently labeled oligonucleotides are essential tools in molecular biology for applications such as DNA sequencing, polymerase chain reaction (PCR), and in situ hybridization. This compound can be used to label oligonucleotides, typically through a post-synthesis modification strategy.

A common method for labeling the 5'-end of an oligonucleotide with this compound involves the enzymatic introduction of a phosphorothioate (B77711) group. This is achieved using T4 polynucleotide kinase and adenosine-5'-[γ-thio]triphosphate (ATPγS). The kinase transfers the thiophosphate group from ATPγS to the 5'-hydroxyl terminus of the oligonucleotide.

The resulting 5'-phosphorothioate group contains a reactive sulfur atom that can readily react with the iodoacetamide (B48618) moiety of this compound via a nucleophilic substitution reaction. This reaction forms a stable covalent bond, attaching the fluorescein (B123965) dye to the 5'-end of the oligonucleotide aatbio.com. This two-step enzymatic and chemical labeling strategy provides a reliable method for producing 5'-fluorescein-labeled DNA and RNA probes.

Oligonucleotides labeled with this compound serve as highly effective hybridization probes for the detection of specific DNA or RNA sequences biosyn.com. The fluorescent label allows for the visualization and quantification of the hybridization event. These probes are widely used in techniques such as fluorescence in situ hybridization (FISH), where they are used to identify the location of specific DNA sequences on chromosomes or RNA molecules within cells nih.gov.

The construction of these probes involves the synthesis of an oligonucleotide with a sequence complementary to the target nucleic acid, followed by labeling with this compound using methods such as the phosphorothioate derivatization described above. The resulting fluorescently labeled probe can then be hybridized to the target sample, and the location of the probe can be visualized using fluorescence microscopy.

The choice of fluorescein as the label is advantageous due to its high quantum yield and well-characterized spectral properties. The brightness and photostability of the fluorescein moiety contribute to the sensitivity of the hybridization assay.

Post-Conjugation Purification and Characterization

Following the labeling reaction, it is crucial to remove any unreacted fluorescent probe and to characterize the labeled biomolecule to ensure the desired degree of labeling and purity.

The presence of free, unreacted this compound can lead to high background signals and interfere with downstream applications. Therefore, its removal is a critical step in the purification process. Several methods can be employed for this purpose, depending on the size and properties of the labeled biomolecule.

For proteins and larger oligonucleotides, size-exclusion chromatography (also known as gel filtration or desalting) is a common and effective method. This technique separates molecules based on their size. The larger, labeled biomolecule will elute from the column first, while the smaller, unreacted dye molecules are retained and elute later.

Dialysis is another widely used technique for removing small molecules from solutions of macromolecules. The reaction mixture is placed in a dialysis bag with a semi-permeable membrane that has a specific molecular weight cutoff. The bag is then placed in a large volume of buffer, and the smaller, unreacted dye molecules diffuse out of the bag, while the larger, labeled biomolecule is retained.

For smaller peptides and oligonucleotides, reverse-phase high-performance liquid chromatography (HPLC) can be used to separate the labeled product from the unreacted dye and any unlabeled starting material. This method separates molecules based on their hydrophobicity.

Specialized spin columns containing resins designed to bind and remove non-conjugated fluorescent dyes are also commercially available. These offer a rapid and convenient method for purifying labeled proteins thermofisher.com.

The efficiency of the removal of the unreacted probe can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the absorbance of the purification fractions at the excitation maximum of fluorescein.

Assessment of Labeling Efficiency and Specificity (e.g., UV/Vis Absorbance)

The successful conjugation of this compound to a biomolecule is a critical first step, but quantifying the extent and specificity of this labeling is equally important for the reliability and reproducibility of subsequent experiments. aatbio.com Ultraviolet-visible (UV/Vis) absorbance spectroscopy is a primary, non-destructive method used to determine the labeling efficiency. mt.com This technique allows for the calculation of the Degree of Labeling (DOL), also referred to as the dye-to-protein (or fluorophore-to-protein, F/P) molar ratio, which represents the average number of dye molecules conjugated to each protein molecule. aatbio.comthermofisher.com

The fundamental principle behind this assessment is the Lambert-Beer law, which states that absorbance is directly proportional to the concentration of the absorbing species. atto-tec.com By measuring the absorbance of the bioconjugate solution at two specific wavelengths—one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the fluorescein dye (λmax, approximately 491-494 nm)—the concentrations of both the protein and the attached dye can be determined. gbiosciences.comcaymanchem.com

A crucial prerequisite for accurate DOL determination is the complete removal of any non-covalently bound or excess this compound from the conjugate solution. aatbio.comthermofisher.com This purification is typically achieved through methods such as dialysis or gel filtration, ensuring that the absorbance measurements reflect only the covalently attached dye. gbiosciences.com

The calculation process involves several steps. First, the absorbance of the purified conjugate solution is measured at 280 nm (A_prot_) and at the λmax of the fluorescein dye (A_dye_). A critical consideration is that the fluorescein dye itself has some absorbance at 280 nm. gbiosciences.com To obtain an accurate protein concentration, this contribution must be subtracted from the total absorbance at 280 nm. This is accomplished using a Correction Factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. aatbio.comatto-tec.com

The concentration of the protein is calculated using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A_max_ is the absorbance of the conjugate at the dye's λmax.

CF is the correction factor for the dye at 280 nm.

ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

The concentration of the conjugated dye is calculated more directly:

Dye Concentration (M) = A_max_ / ε_dye_

Where:

ε_dye_ is the molar extinction coefficient of the dye at its λmax.

Finally, the Degree of Labeling is determined by the molar ratio of the dye to the protein:

DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, an optimal DOL typically falls within the range of 2 to 10 to balance signal intensity with the risk of self-quenching, where excessively high labeling can lead to diminished fluorescence. aatbio.comaatbio.com

The table below summarizes the key spectrophotometric parameters required for these calculations, using values for similar fluorescein derivatives as a reference.

| Parameter | Symbol | Typical Value (Fluorescein Derivatives) | Description |

| Dye Absorbance Maximum | λmax | ~494 nm gbiosciences.com | Wavelength at which the dye exhibits maximum absorbance. |

| Dye Molar Extinction Coefficient | ε_dye | ~73,000 M⁻¹cm⁻¹ aatbio.com | A measure of how strongly the dye absorbs light at its λmax. |

| Protein Molar Extinction Coefficient | ε_protein_ | Varies by protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) aatbio.com | A measure of how strongly the protein absorbs light at 280 nm. |

| Correction Factor | CF | ~0.30 - 0.35 gbiosciences.comaatbio.com | Ratio of dye absorbance at 280 nm to its absorbance at λmax. |

The following table outlines the step-by-step calculation process.

| Step | Action | Formula |

| 1 | Measure absorbance of the purified conjugate at 280 nm and the dye's λmax. | A₂₈₀ and A_max |

| 2 | Calculate the corrected protein absorbance. | A_prot_ (corrected) = A₂₈₀ - (A_max_ × CF) |

| 3 | Calculate the molar concentration of the protein. | [Protein] = A_prot_ (corrected) / ε_protein_ |

| 4 | Calculate the molar concentration of the dye. | [Dye] = A_max_ / ε_dye_ |

| 5 | Calculate the Degree of Labeling (DOL). | DOL = [Dye] / [Protein] |

Applications in Molecular and Cell Biology Research

Visualization and Tracking of Biomolecules in Live Cells

The ability to visualize and track the movement of specific biomolecules within living cells is fundamental to understanding their function. IAF serves as a valuable fluorescent tracer for this purpose, enabling researchers to observe proteins in their native cellular context. thermofisher.comupenn.edu

Cellular Imaging Techniques (e.g., Fluorescence Microscopy)

Once a protein of interest is labeled with IAF, its subcellular location and dynamics can be visualized using fluorescence microscopy. youtube.comresearchgate.netnih.gov This technique utilizes the property of IAF to absorb light at a specific wavelength and emit it at a longer wavelength, allowing the labeled protein to be distinguished from the cellular background. nih.gov The bright fluorescence of the fluorescein (B123965) moiety provides a strong signal, enabling the detection of even low-abundance proteins. thermofisher.com

Fluorescence microscopy techniques compatible with IAF labeling are diverse and include confocal microscopy, which provides high-resolution optical sectioning to pinpoint the three-dimensional location of the labeled protein. nih.govnih.gov The choice of microscopy technique depends on the specific research question, with options available to study both fixed and living cells. For live-cell imaging, it is crucial to use techniques and conditions that minimize phototoxicity and allow for the observation of dynamic processes over time. sigmaaldrich.comaatbio.com

Real-Time Monitoring of Intracellular Processes

A key advantage of using fluorescent probes like IAF is the ability to monitor cellular events in real-time. unam.mxthno.org By labeling a specific protein, researchers can track its movement and changes in its environment as they happen. This has been instrumental in studying a variety of dynamic intracellular processes. For instance, the movement of labeled proteins can be tracked to understand their involvement in signaling pathways, their response to external stimuli, or their role in the assembly of larger cellular structures. While many studies utilize genetically encoded fluorescent proteins for real-time imaging, chemical dyes like IAF offer an alternative for labeling specific residues and can be used in pulse-chase experiments to follow a specific population of proteins over time. promega.co.uk

Investigation of Protein Localization and Trafficking

Understanding where a protein resides within a cell and how it moves between different compartments is crucial to elucidating its function. researchgate.net IAF labeling is a powerful method to facilitate the study of protein localization and trafficking. promega.co.uknih.govresearchgate.net By attaching a fluorescent tag to a protein, its journey through the cell can be followed.

For example, after labeling a newly synthesized protein with IAF in the endoplasmic reticulum, its movement through the Golgi apparatus and subsequent transport to its final destination, such as the plasma membrane or other organelles, can be visualized. nih.gov This allows for the dissection of complex trafficking pathways and the identification of factors that regulate these processes. Comparing the localization of an IAF-labeled protein with known markers for specific organelles can confirm its subcellular address. researchgate.net Furthermore, techniques like pulse-chase labeling, where a cohort of proteins is labeled with IAF and then tracked over time, can provide quantitative data on the kinetics of protein transport. promega.co.uk

Analysis of Protein Conformation and Dynamics

Beyond simple localization, IAF can be employed to probe the intricate details of a protein's structure and its dynamic behavior. thermofisher.com The fluorescence properties of IAF are sensitive to its local environment, and changes in these properties can signal alterations in protein conformation.

Ligand-Induced Conformational Changes

The binding of a ligand, such as a substrate or an inhibitor, to a protein often induces conformational changes that are essential for its function. These subtle shifts in protein structure can be detected using IAF. nih.govnih.govbiorxiv.org If IAF is positioned at a site that experiences a change in its environment upon ligand binding, this can lead to a measurable change in fluorescence intensity or polarization.

One notable example involves the study of the Na,K-ATPase, where IAF was used as a reporter to monitor conformational transitions between different states of the enzyme induced by the binding of nucleotides. aatbio.com Such studies provide valuable insights into the mechanism of action of enzymes and receptors.

Structural Properties and Diffusion Studies

IAF has been instrumental in elucidating the structural properties of proteins. In a classic study, IAF was used to label specific cysteine residues on the Ca2+-ATPase of the sarcoplasmic reticulum. nih.gov By identifying the labeled sites, researchers were able to gain insights into the three-dimensional arrangement of the protein and propose a model for the selective labeling of these residues. nih.gov

Furthermore, IAF-labeled proteins are widely used in techniques such as Fluorescence Recovery After Photobleaching (FRAP) to study protein diffusion in living cells. wikipedia.orgibidi.comyoutube.com In a FRAP experiment, a small area of the cell containing the IAF-labeled protein is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in that area due to the movement of unbleached molecules is measured. nih.govnih.gov This provides a quantitative measure of the protein's diffusion coefficient and can reveal information about its mobility and interactions with other cellular components. unam.mx

Table 1: Physicochemical Properties of 4(5)-(Iodoacetamido)fluorescein (IAF)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₄INO₆ | nih.gov |

| Molecular Weight | 515.25 g/mol | sigmaaldrich.comnih.gov |

| Excitation Wavelength (Max) | ~494 nm | nih.gov |

| Emission Wavelength (Max) | ~518 nm | nih.gov |

| Reactive Group | Iodoacetamide (B48618) | nih.gov |

| Target Residue | Cysteine (Sulfhydryl group) | nih.govthermofisher.com |

Table 2: Quantification of IAF-Labeled Peptides from Ca2+-ATPase

| Labeled Peptide | Amount (nmol of IAF/mg of starting protein) | Reference(s) |

| Ala673-IAF-Cys674-Cys675-Phe676-Ala677-Arg678 | 4.1 | nih.gov |

| Glu668-Ala669-IAF-Cys670-Arg671 | 1.9 | nih.gov |

Study of Protein-Protein and Protein-Nucleic Acid Interactions

The ability to label proteins with this compound has been instrumental in elucidating the intricacies of protein-protein and protein-nucleic acid interactions. By attaching this fluorescent probe to a specific protein, researchers can monitor changes in its fluorescence properties upon interaction with other molecules, providing insights into binding events, conformational changes, and the assembly of complex biological structures.

Binding Affinity Measurements

Fluorescence-based techniques are powerful for quantifying the strength of interactions between molecules. This compound has been employed in fluorescence anisotropy and fluorescence polarization (FP) assays to determine the binding affinity of peptides and proteins. sigmaaldrich.com In these methods, a small fluorescently labeled molecule, such as a peptide labeled with this compound, will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. By titrating the protein concentration and measuring the change in polarization, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be calculated. nih.gov

Fluorescence spectroscopy also offers a means to study drug-protein interactions by observing changes in the intrinsic fluorescence of proteins (e.g., from tryptophan residues) or by using extrinsic probes like this compound. nih.gov These studies can provide information on binding affinity and thermodynamic parameters. nih.gov

Assembly and Disassembly of Macromolecular Complexes

The formation and breakdown of large biological assemblies are fundamental to many cellular processes. This compound can be used to label specific components of these complexes, allowing researchers to follow their assembly and disassembly in real-time. For instance, the dye has been used to study the cooperative binding of myosin subfragment one to regulated actin. thermofisher.com

Furthermore, techniques like Förster resonance energy transfer (FRET) can be employed when a protein is labeled with this compound and its binding partner is labeled with another suitable fluorophore. FRET is the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it a "molecular ruler" to probe proximity and conformational changes during the formation of macromolecular complexes. youtube.com

Labeling of Subcellular Organelles (e.g., Nuclei, Nuclear Matrices)

This compound has found utility in the fluorescent labeling of subcellular structures, including nuclei and nuclear matrices. sigmaaldrich.com While the primary mechanism of labeling involves reaction with sulfhydryl groups on proteins within these organelles, the specific proteins targeted and the resulting staining patterns can provide valuable information about the composition and organization of these compartments. The ability to fluorescently tag these organelles is crucial for understanding their function, biogenesis, and maintenance within the cell. nih.govnih.gov

For example, studies have utilized this compound to label the Ca2+-ATPase of the sarcoplasmic reticulum, identifying specific cysteine residues that are accessible to the dye. nih.gov This type of specific labeling within an organelle can provide insights into the structure and function of its protein components.

Immunofluorescence and Antibody Labeling

Immunofluorescence is a powerful technique that utilizes antibodies to specifically detect and visualize target antigens within cells and tissues. thermofisher.com this compound can be used to fluorescently label antibodies, which can then be used in immunofluorescence applications. The iodoacetamide group of the dye reacts with sulfhydryl groups on the antibody, which can be naturally present or introduced by reducing disulfide bonds in the hinge region of the antibody. thermofisher.com

The degree of labeling, or the fluorophore-to-protein ratio, is a critical parameter that needs to be optimized to ensure that the antibody retains its binding affinity and specificity for its target antigen while providing a strong fluorescent signal. nih.govnih.gov Both direct and indirect immunofluorescence methods can be employed. In direct immunofluorescence, the primary antibody that binds to the target antigen is directly labeled with the fluorophore. In indirect immunofluorescence, an unlabeled primary antibody is used, followed by a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody. thermofisher.com The indirect method often provides signal amplification. nih.gov

Table of Labeled Proteins and Research Findings:

| Labeled Protein/Molecule | Research Application | Key Finding |

| Peptides | Binding Affinity Measurement | Used in fluorescence anisotropy and polarization assays to determine binding affinity. sigmaaldrich.com |

| Myosin Subfragment One | Protein-Protein Interaction | Studied the cooperative binding to regulated actin. thermofisher.com |

| Ca2+-ATPase | Subcellular Organelle Labeling | Identified proximal cysteine residues (Cys670 and Cys674) as labeling sites on the sarcoplasmic reticulum Ca2+-ATPase. nih.gov |

| Antibodies (e.g., IgG) | Immunofluorescence | Labeled for use in direct and indirect immunofluorescence to visualize specific cellular targets. thermofisher.comthermofisher.com |

| Hemoglobin | Protein Structure and Function | Used as a fluorescent probe to study structural properties. thermofisher.com |

| Troponin I | Protein-Protein Interaction | Fluorescent changes measured to study the binding of myosin to actin. thermofisher.com |

| Ribonuclease A | Protein Structure | Used in fluorescence energy transfer studies. thermofisher.com |

Applications in Biophysical and Spectroscopic Analysis

Fluorescence Resonance Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon involving the non-radiative transfer of energy from an excited-state donor fluorophore to a nearby ground-state acceptor fluorophore. aatbio.comnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. aatbio.comthermofisher.com This "spectroscopic ruler" allows for the precise measurement of molecular-scale distances. nih.gov

By labeling specific sites on one or more molecules with a FRET donor and acceptor pair, where IAF can serve as either, researchers can measure the distances between these points. The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor (E ∝ 1/r⁶), making the technique highly sensitive to small changes in separation. nih.govwikipedia.org This principle is applied to determine:

Intramolecular Distances: Labeling two different residues within a single protein or nucleic acid with a FRET pair allows for the measurement of distances within that molecule. This is crucial for mapping the three-dimensional structure and folding topology of biomolecules. nih.gov

Intermolecular Distances: When two different molecules (e.g., two proteins, or a protein and a DNA strand) are each labeled with a FRET partner, the technique can be used to measure the distance between them, confirming interaction and defining the geometry of the resulting complex. wikipedia.org

For instance, FRET studies have been employed to determine inter-sulfhydryl distances in plasma fibronectin, providing insights into its structure under different environmental conditions.

Because FRET efficiency is so dependent on distance, any biological process that alters the separation between the donor and acceptor fluorophores can be monitored in real time. wikipedia.org IAF, when used as part of a FRET pair, is instrumental in tracking dynamic conformational changes in proteins and other macromolecules.

A change in the conformation of a protein, such as that induced by ligand binding, substrate turnover, or protein folding/unfolding, will alter the distance between two labeled residues. This change in distance results in a measurable change in FRET efficiency. nih.gov This allows researchers to observe the kinetics and mechanics of these molecular motions, providing insights into enzyme mechanisms, receptor activation, and the assembly of protein complexes.

The choice of the donor and acceptor pair is critical for a successful FRET experiment. Several criteria must be met: the donor's emission spectrum must significantly overlap with the acceptor's excitation spectrum, and their transition dipole orientations should be favorable. thermofisher.commicroscopyu.com

A key parameter for any FRET pair is the Förster radius (R₀), which is the distance at which the FRET efficiency is 50%. aatbio.comresearchgate.net The R₀ value is characteristic of a specific donor-acceptor pair and is dependent on their spectral properties and the refractive index of the medium. researchgate.netnih.gov Pairs with larger R₀ values are suitable for measuring longer distances. aatbio.com

Fluorescein (B123965), and by extension IAF, can act as a FRET donor or acceptor in combination with various other dyes. Its selection depends on the specific experimental requirements and the desired distance range to be probed.

| Donor | Acceptor | Förster Radius (R₀) in Å | Reference |

|---|---|---|---|

| IAEDANS | 5-IAF (Fluorescein) | 46-49 | thermofisher.comaatbio.com |

| Fluorescein | Tetramethylrhodamine (B1193902) | 55 | thermofisher.com |

| Fluorescein | Fluorescein | 44 | thermofisher.com |

| Fluorescein | QSY 7/QSY 9 Dyes | 61 | nih.gov |

| BODIPY FL | BODIPY FL | 57 | thermofisher.com |

FRET efficiency can be measured using two primary methods: steady-state and time-resolved fluorescence. researchgate.netevidentscientific.com

Steady-State FRET: This is the more common approach, where the average fluorescence intensity of the donor and acceptor is measured. evidentscientific.com FRET is detected as a quenching of the donor's fluorescence and an increase in the acceptor's sensitized emission. researchgate.net While simpler to implement, this method can be susceptible to artifacts like direct excitation of the acceptor and spectral bleed-through. nih.gov

Time-Resolved FRET (TR-FRET): This technique measures the fluorescence lifetime of the donor—the average time it remains in the excited state. nih.govwikipedia.org In the presence of an acceptor, the donor's lifetime is shortened due to the energy transfer. nih.gov TR-FRET is generally more robust and less prone to concentration-dependent artifacts and background fluorescence from samples or plastics. nih.govnih.gov By using long-lifetime lanthanide donors, measurements can be time-gated, meaning the signal is collected after a delay, which effectively eliminates short-lived background fluorescence. nih.govbmglabtech.com

Fluorescence Anisotropy and Polarization for Binding Assays

Fluorescence anisotropy (or polarization) is a powerful technique for studying molecular binding events in solution. nih.govedinst.com The principle is based on the rotational motion of a fluorophore. acs.org When a small, fluorescently labeled molecule (like an IAF-tagged peptide) is free in solution, it tumbles rapidly, and its emitted light is largely depolarized. nih.gov However, when it binds to a much larger molecule (like a protein), its rotational motion is significantly slowed. acs.orgnih.gov This reduced movement results in a higher degree of polarization, or an increase in anisotropy.

This change in anisotropy is directly proportional to the fraction of the labeled molecule that is bound. By titrating a fixed concentration of IAF-labeled ligand with increasing concentrations of a binding partner, one can generate a binding curve and determine the dissociation constant (Kd), a measure of binding affinity. nih.gov This method is widely used in high-throughput screening for drug discovery and for characterizing protein-protein or protein-ligand interactions. nih.govsigmaaldrich.com

| Protein Concentration (µM) | Measured Anisotropy (r) | Binding Status |

|---|---|---|

| 0 | 0.10 | Unbound: IAF-ligand tumbles rapidly, low anisotropy. |

| 0.5 | 0.15 | Partial Binding: A mix of free and bound states. |

| 1.0 | 0.20 | Significant Binding: Rotational motion is increasingly restricted. |

| 5.0 | 0.28 | Near Saturation: Most IAF-ligand is bound to the large protein. |

| 10.0 | 0.30 | Saturated: Maximum anisotropy reached, indicating slow tumbling. |

Quenching Studies and Environmental Sensitivity of the Fluorophore

The fluorescence emission of IAF is sensitive to its local chemical environment. This property can be exploited to probe the characteristics of a labeling site on a biomolecule. Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including collisions with quenching molecules (dynamic quenching) or the formation of a non-fluorescent ground-state complex (static quenching). nih.gov

The environment surrounding the attached IAF can significantly influence its quantum yield. For example, the proximity of certain amino acid residues, such as tryptophan or electron-donating groups, can lead to quenching. instras.com Similarly, changes in solvent polarity, viscosity, or the binding of a ligand can alter the fluorophore's local environment, leading to a change in its fluorescence intensity. mdpi.com A study using 5-iodoacetamidofluorescein bound to hemoglobin demonstrated that the binding of a ligand resulted in a detectable change in the fluorophore's fluorescence intensity, reflecting a conformational change within the protein. nih.gov This environmental sensitivity allows IAF to act as a reporter for local structural changes, such as a labeled domain moving into or out of a hydrophobic pocket or a solvent-exposed region upon protein activation or interaction.

Investigation of Microenvironment Changes

The fluorescence emission of 4(5)-(Iodoacetamido)fluorescein is profoundly influenced by its immediate chemical surroundings. This sensitivity is harnessed to probe changes in the microenvironment of the molecule to which it is conjugated. Factors such as polarity, pH, and the proximity of specific chemical groups can alter the fluorescence intensity and lifetime of the dye.

One prominent example of this application is in the study of nucleic acids. The fluorescence of fluorescein, the core structure of this compound, is subject to sequence-dependent quenching when attached to DNA or RNA. nih.gov Research has shown that the identity of nucleobases adjacent to the dye significantly impacts its fluorescence. Guanine (B1146940), in particular, is a strong quencher of fluorescein fluorescence. nih.gov This quenching effect is not solely dependent on the oxidation potential of the nucleobases (dG << dA < dT ≈ dC), suggesting that mechanisms beyond simple photoinduced electron transfer are at play. nih.gov

In studies using single-stranded DNA labeled with fluorescein, it was observed that a terminal thymine (B56734) (T) results in the most intense fluorescence signal, while guanine (G) leads to significant quenching. The order of fluorescence intensity is generally T > A ≈ C >> G. nih.gov For double-stranded DNA, the brightest signal is observed when the dye is near a terminal cytosine (C). nih.gov These findings highlight how this compound can be used as a reporter to detect conformational changes or binding events that alter the dye's proximity to specific quenching or enhancing moieties within a biomolecule.

The fluorescence properties of this compound are summarized in the table below.

| Property | Value |

| Excitation Wavelength | ~492-494 nm sigmaaldrich.comfishersci.at |

| Emission Wavelength | ~515-522 nm sigmaaldrich.comfishersci.at |

| Extinction Coefficient | > 80,000 M⁻¹cm⁻¹ fishersci.at |

| Reactive Group | Iodoacetamide (B48618) fishersci.at |

| Reactivity | Primarily with sulfhydryl groups (thiol-reactive) thermofisher.comscbt.com |

Fluorescence Quenching by External Agents (e.g., Potassium Iodide)

Fluorescence quenching studies utilizing external agents provide a powerful method for probing the accessibility of a fluorophore attached to a macromolecule. Small, water-soluble quenchers can only affect the fluorescence of the dye if they can physically collide with it. Therefore, the degree of quenching can reveal whether the labeled site is exposed on the surface of a protein or buried within its structure.

Potassium iodide (KI) is a commonly used external quencher for fluorescein and other fluorophores. The iodide ion (I⁻) is an effective collisional quencher, primarily through the "heavy-atom effect." nih.gov This effect promotes intersystem crossing from the excited singlet state to the triplet state of the fluorophore, reducing fluorescence emission. nih.gov Additionally, for some dyes, quenching can occur via an electron-transfer mechanism. rsc.org

Studies have shown that KI can have complex effects on fluorescence. While it is known as a quencher, at very low (micromolar) concentrations, it can act as an antioxidant, sometimes leading to a slight enhancement of the fluorescence signal by recovering photo-oxidized fluorophores. nih.gov However, at higher (millimolar) concentrations, the quenching effect dominates. nih.gov The quenching process is typically dynamic (collisional), and its efficiency can be described by the Stern-Volmer equation. By measuring the quenching constant, researchers can infer the solvent accessibility of the this compound molecule attached to a specific site on a protein or other biomolecule. researchgate.net This provides valuable information about the protein's tertiary structure and any conformational changes that might alter the exposure of the labeled site.

Single-Molecule Fluorescence Spectroscopy Applications

The high fluorescence quantum yield and photostability of fluorescein derivatives, including this compound, make them suitable for single-molecule fluorescence spectroscopy (SMFS). chemimpex.com This advanced technique allows for the observation of individual molecules, providing insights into their dynamic behavior and heterogeneity, which are often obscured in ensemble measurements.

In SMFS, this compound can be used to label specific sites on proteins, nucleic acids, or molecular motors. By tracking the fluorescence of a single dye molecule, researchers can directly observe:

Conformational Changes: Changes in the local environment of the dye due to protein folding, unfolding, or domain movements can lead to detectable fluctuations in fluorescence intensity or lifetime.

Binding and Dissociation Events: The binding of a ligand or another molecule near the fluorophore can alter its fluorescence, allowing for the real-time observation of binding kinetics at the single-molecule level.

Enzymatic Activity: By strategically placing the dye, it is possible to monitor the catalytic cycle of a single enzyme as it processes substrates.

The ability to covalently attach this compound to specific cysteine residues (or other thiol-containing groups) provides the site-specificity required for these sophisticated experiments. thermofisher.com This makes it a powerful tool for investigating the intricate workings of biological machinery one molecule at a time.

Applications in Advanced Analytical and Proteomic Techniques

Mass Spectrometry (MS)-Based Proteomics

Fluorescence-based tagging is a valuable tool in proteomics for tracking and quantifying proteins during sample processing and analysis. nih.govacs.org 4(5)-(Iodoacetamido)fluorescein is employed as a sulfhydryl-reactive tag to target cysteine residues within proteins. nih.govacs.org This labeling approach is compatible with standard proteomic workflows, including protein digestion and subsequent analysis by techniques like nanoLC-ESI-Q-TOF or MALDI-TOF mass spectrometry. nih.govacs.org

The covalent attachment of this compound to cysteine residues facilitates the identification and quantification of cysteine-containing proteins and peptides. nih.govacs.org After labeling intact proteins and subsequent digestion (e.g., with trypsin), the resulting mass spectra of the tagged peptide fragments are readily interpretable. nih.govacs.org The mass shift caused by the fluorescein (B123965) tag allows for the confident identification of cysteine-containing peptides through automated mass mapping and peptide sequencing. nih.govacs.org

This method has been successfully used to label proteins such as ovalbumin and bovine serum albumin, as well as complex protein mixtures from cell lysates. nih.govacs.org Furthermore, when this labeling strategy is combined with stable isotope techniques, such as dimethyl labeling, it enables the selective enrichment, identification, and relative quantification of tagged peptides, enhancing the depth of proteomic analysis. nih.govacs.org

A unique feature of using this compound in mass spectrometry is the generation of a characteristic reporter ion during collision-induced dissociation (CID). nih.govacs.org In MS/MS mode, a strong signal corresponding to a reporter ion with a mass-to-charge ratio (m/z) of 422 is consistently detected. nih.govacs.org This ion, which contains the fluorescein moiety, is believed to be derived from the immonium fragment of the fluorescein-labeled cysteine residue (fC, m/z 463). nih.govacs.org

The presence of this specific reporter ion provides an additional layer of selectivity for identifying tagged peptides. nih.gov By performing a precursor ion scan for the m/z 422 reporter, analysts can selectively detect only the peptides that have been labeled with the fluorescein derivative. nih.govacs.org This technique was effectively used to identify a cysteine-containing protein impurity, ovomucoid, within a sample of ovalbumin, demonstrating its power for enhancing analytical selectivity. nih.govacs.org

| Ion Type | Description | Mass-to-Charge Ratio (m/z) |

| Fluorescein-labeled Cysteine Immonium Fragment | The immonium ion of the cysteine residue modified with this compound. | 463 |

| Reporter Ion | A characteristic fragment containing the fluorescein moiety generated during CID. | 422 |

The reaction of iodoacetamide-based probes with cysteine residues can be used to assess the reactivity of these residues across the proteome. researchgate.net Cysteine reactivity is influenced by the local protein environment, and changes in this reactivity can indicate alterations in protein conformation or oxidation state. researchgate.netresearchgate.net By labeling a proteome with this compound, the resulting fluorescence signal is proportional to the number of accessible and reactive cysteine thiols. A decrease in fluorescence intensity can indicate a loss of cysteine reactivity, potentially due to oxidation or other modifications. researchgate.net This approach allows for the global profiling of changes in the functional state of cysteine residues within complex biological samples in response to various stimuli.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)

This compound is highly effective as a derivatizing agent for the analysis of low-molecular-weight thiols by separation techniques like HPLC and CE, coupled with fluorescence detection. nih.govnih.gov The high quantum yield of fluorescein provides the sensitivity needed to detect and quantify these metabolites at low concentrations in biological samples. nih.govnih.gov

Pre-column derivatization is a technique used to modify analytes before their introduction into the HPLC or CE system to improve their detection characteristics. nih.govacademicjournals.org this compound is used in this manner to label thiol-containing molecules. nih.govnih.gov The iodoacetamide (B48618) group reacts specifically with the thiol group of the target metabolite, attaching the highly fluorescent fluorescein tag. researchgate.net This reaction creates a stable thioether derivative that emits a strong green fluorescence (maximum at ~518 nm) when excited (~494 nm), allowing for highly sensitive and selective detection following chromatographic or electrophoretic separation. nih.govresearchgate.net

This pre-column derivatization strategy has been successfully applied to develop sensitive and reproducible methods for the quantitative determination of the thiol-containing metabolite L-Ergothioneine in plasma using both HPLC and CE. nih.govnih.gov The derivatization of L-Ergothioneine with this compound, followed by separation, allows for its accurate quantification. nih.gov The methods have been validated and shown to be linear over a relevant concentration range with low limits of quantification. nih.govnih.gov

Given that the derivatization reaction is specific to the thiol group, this methodology is also applicable to the quantification of other crucial biological thiols, such as glutathione (B108866) (GSH). nih.gov The quantitative analysis of GSH and its oxidized form (GSSG) is essential for assessing the redox status of cells and tissues. nih.govaatbio.com

The table below summarizes the validation parameters for the quantitative determination of L-Ergothioneine using this compound derivatization followed by HPLC and CE analysis. nih.govnih.gov

| Parameter | HPLC Method | CE Method |

| Linearity Range | 0.3 to 10 µmol/l | 0.3 to 10 µmol/l |

| Limit of Quantification (LOQ) | 0.15 µmol/l | 0.27 µmol/l |

| Intra-assay Precision (RSD%) | ~6% | ~6% |

| Inter-assay Precision (RSD%) | ~6% | ~6% |

| Mean Recovery Accuracy | ~96.11% | ~96.11% |

Electrophoretic Methods

The intrinsic fluorescence of this compound, combined with its reactive iodoacetamide group, makes it a valuable tool in various electrophoretic techniques. Its ability to covalently label proteins provides a sensitive and specific means of detection and characterization within complex biological samples.

Protein Detection in Gels and Western Blots

This compound serves as a sensitive fluorescent stain for the detection of proteins in polyacrylamide gels and on Western blot membranes. As a thiol-reactive dye, it covalently attaches to the cysteine residues of proteins, allowing for pre-electrophoretic labeling. This pre-labeling strategy offers advantages over traditional post-staining methods by enabling direct visualization of the protein bands during and after electrophoresis without the need for subsequent staining and destaining steps.

The covalent derivatization of proteins with fluorescent dyes prior to separation is a growing practice in proteomic research. nih.gov Studies have examined the properties of various commercially available iodoacetamide and maleimide (B117702) dyes for labeling proteomic samples. nih.gov For instance, certain iodoacetamide dyes have demonstrated high specificity for cysteine residues with minimal non-specific labeling, even at high dye-to-thiol ratios. nih.gov This specificity is crucial for accurate protein detection and quantification.

In the context of Western blotting, the use of fluorescent probes allows for more robust, precise, and reproducible detection of proteins compared to traditional colorimetric or chemiluminescent methods. Fluorescence detection directly captures the light emitted from the probe, leading to greater signal stability and improved quantitative accuracy.

Key Features of this compound in Protein Detection:

| Feature | Description |

| Labeling Chemistry | The iodoacetamido group reacts primarily with sulfhydryl groups on cysteine residues to form stable thioether bonds. thermofisher.com |

| Detection Method | Labeled proteins can be visualized using standard fluorescence imaging systems. |

| Sensitivity | Offers high sensitivity, allowing for the detection of low-abundance proteins. |

| Quantitative Analysis | The stable signal from fluorescently labeled proteins provides a wider linear dynamic range for more accurate quantification compared to enzymatic methods. |

It is important to note that labeling conditions, such as pH and the presence of reducing agents, can influence the efficiency and specificity of the reaction. For example, labeling with iodoacetamide dyes can be inhibited by tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a common reducing agent. nih.gov

Facilitating Electrophoretic Isolation of Proteins

The fluorescent properties of this compound are instrumental in the electrophoretic isolation of specific proteins from complex mixtures. By pre-labeling a protein of interest, its migration through the gel can be tracked, facilitating its identification and excision for subsequent analysis, such as N-terminal sequencing.

A key application is the fluorescent labeling of cysteinyl residues to aid in the electrophoretic isolation of proteins suitable for amino-terminal sequence analysis. thermofisher.com This method allows for the direct visualization of the target protein band, ensuring that the correct band is excised from the gel. This is particularly useful when dealing with proteins that are difficult to identify by other means or when only small amounts of the protein are available.

The process typically involves reducing the disulfide bonds within the protein to expose free sulfhydryl groups, which are then labeled with this compound. The labeled protein can then be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescent band corresponding to the protein of interest can be visualized under UV light and excised for further processing.

Research Findings on Electrophoretic Isolation:

| Study Focus | Key Finding | Reference |

| Labeling of Ca2+-ATPase | 6-(iodoacetamido)fluorescein was used as a marker to identify specific cysteine labeling sites on the Ca2+-ATPase of sarcoplasmic reticulum, aiding in the structural analysis of the protein. nih.gov | Biochemistry (1988) |

| General Protein Isolation | Fluorescent labeling of cysteine residues facilitates the electrophoretic isolation of proteins for subsequent amino-terminal sequence analysis. thermofisher.com | Analytical Biochemistry (1987) |

Fluorescence Electrophoretic Mobility Shift Assays (F-EMSA)

Fluorescence Electrophoretic Mobility Shift Assay (F-EMSA) is a powerful technique used to study protein-nucleic acid interactions. nih.govresearchgate.net This assay is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. ld.ru The use of fluorescent labels, such as fluorescein, has largely replaced the traditional use of radioactive isotopes, offering a safer and more quantitative alternative. nih.govresearchgate.net

While the nucleic acid probe (DNA or RNA) is typically the component that is fluorescently labeled in F-EMSA, this compound can be employed to label the protein component of the complex. This is particularly useful for confirming the presence of a specific protein in the shifted band, especially in "supershift" assays. In a supershift assay, an antibody specific to the protein of interest is added to the binding reaction. If the protein is present in the complex, the antibody will bind to it, resulting in a further retardation of the complex's mobility (a "supershift").

By labeling the protein with this compound, the presence of the protein in both the primary shifted complex and the supershifted complex can be directly visualized through fluorescence, providing an additional layer of confirmation.

Comparison of Labeled Components in F-EMSA:

| Labeled Component | Purpose | Advantages of Using this compound |

| Nucleic Acid Probe | Primary method for detecting the protein-nucleic acid complex. | N/A |

| Protein | To confirm the identity of the protein in the complex; useful in supershift assays. | Direct visualization of the protein's presence in the shifted bands; provides orthogonal evidence of the interaction. |

| Antibody (in Supershift) | To identify a specific protein within the complex. | Can be used in conjunction with a labeled protein for multi-color detection if compatible fluorophores are used. |

The transition from radioactive to fluorescent EMSA has enabled more widespread adoption of this technique for studying the intricate interactions between proteins and nucleic acids. researchgate.net

Considerations for Optimized Research Design and Future Directions

Challenges in Conjugate Stability and Biological Activity

The utility of 4(5)-(Iodoacetamido)fluorescein as a fluorescent probe is intrinsically linked to the stability of the resulting conjugate and the preservation of the labeled biomolecule's function. These factors present significant challenges that researchers must address to ensure the validity and reliability of their experimental outcomes.

Maintaining Protein Functionality After Labeling

A primary concern when labeling proteins with any extrinsic probe, including this compound, is the potential for altering the protein's native structure and, consequently, its biological activity. The iodoacetamide (B48618) moiety of the dye forms a covalent thioether bond primarily with the sulfhydryl groups of cysteine residues. thermofisher.com If these cysteine residues are located within or near the active site of an enzyme, a binding pocket, or an allosteric regulatory site, the attachment of the bulky fluorescein (B123965) molecule can lead to steric hindrance, conformational changes, or direct interference with substrate or ligand binding.

For instance, while 5-iodoacetamidofluorescein (5-IAF), a single isomer of the mixture, has been successfully used to label a variety of proteins such as actin, myosin, and hemoglobin, careful consideration of the labeling conditions is crucial. thermofisher.com The location and accessibility of the target cysteine residue are critical. Labeling of non-essential cysteines, often found on the protein surface and away from functional domains, is less likely to impact function. However, the reactivity of iodoacetamides is not exclusively limited to sulfhydryls; at higher pH, reactions with other residues like methionine, histidine, and tyrosine can occur, further increasing the risk of functional perturbation. thermofisher.com

Researchers often employ strategies to mitigate these effects, such as using a minimal dye-to-protein ratio to reduce the likelihood of multiple labeling events and performing functional assays post-labeling to confirm that the biological activity is retained. The development of smaller fluorescent tags and more specific labeling chemistries, such as those used in genetic code expansion, represents an ongoing effort to minimize the impact of labeling on protein function. nih.govresearchgate.net

Stability in Complex Biological Matrices (e.g., Plasma)

Enzymatic degradation of the protein itself or cleavage of the linker can lead to the release of the fluorescent tag. While traditional in vitro stability assessments have utilized plasma, studies have shown discrepancies between plasma stability and in vivo outcomes. nih.govnih.gov Whole blood assays are now considered to provide a better correlation with in vivo stability, highlighting the role of various blood components in conjugate stability. nih.govnih.gov For example, some peptide-drug conjugates have shown high stability in plasma, which is crucial for their therapeutic application. researchgate.net The design of the linker connecting the dye to the biomolecule and the specific site of attachment are known to significantly influence the stability of the conjugate. nih.gov

Minimization of Fluorescence Background and Artifacts

A significant challenge in fluorescence-based studies is distinguishing the specific signal from the probe from background fluorescence and other artifacts. This is particularly relevant for fluorescein-based dyes due to their intrinsic properties and the nature of biological samples.

Non-Specific Binding and Fluorescein Properties

Non-specific binding of the fluorescent probe to cellular components or experimental surfaces can lead to a high background signal, obscuring the true localization and quantification of the target molecule. stfc.ac.uk This phenomenon is influenced by the physicochemical properties of the dye itself. Studies have shown that the hydrophobicity of a fluorescent dye is a major determinant of its propensity for non-specific binding. stfc.ac.uk More hydrophobic dyes tend to adhere non-specifically to surfaces, leading to immobile fluorescent spots that can skew data analysis. stfc.ac.uk

Fluorescein and its derivatives, while widely used, can exhibit non-specific binding. nih.gov To counteract this, researchers often use blocking agents and stringent washing protocols. Furthermore, the fluorescence of fluorescein is pH-sensitive, with its quantum yield decreasing in acidic environments. This can be a source of artifacts if the local pH of the labeled molecule's environment changes.

Interference from Endogenous Chromophores and Metal-Centered Porphyrins

Biological samples contain a variety of endogenous molecules that can fluoresce, contributing to background noise. nih.govnih.gov These autofluorescent species include molecules like NAD(P)H, flavins, and lipofuscin, the latter being particularly problematic in aging tissues like the brain. nih.govnih.gov The broad emission spectra of some of these molecules can overlap with that of fluorescein, making it difficult to isolate the specific signal. nih.gov

Furthermore, heme-containing proteins, such as hemoglobin, present a unique challenge. The heme group can quench the fluorescence of nearby fluorophores through energy transfer. nih.gov Historically, this made it difficult to study extrinsic fluorescence from probes bound to heme proteins. nih.gov However, techniques like front-face fluorometry have been developed to overcome this issue, allowing for the detection of fluorescence from probes like 5-iodoacetamidofluorescein bound to hemoglobin. nih.gov The presence of colored molecules in a sample can also interfere with fluorescence measurements by absorbing either the excitation or emission light, an effect known as the inner filter effect. nih.govresearchgate.net

Comparative Analysis with Alternative Thiol-Reactive Probes

While this compound is a well-established thiol-reactive probe, a variety of alternative reagents have been developed, each with its own set of advantages and disadvantages. The choice of probe often depends on the specific requirements of the experiment, such as the desired spectral properties, photostability, and reactivity.

Maleimides are another major class of thiol-reactive probes. nih.govbiotium.com They react with thiols to form stable thioether bonds, similar to iodoacetamides. thermofisher.com An advantage of maleimides is that their reaction with thiols can be performed at a more neutral pH (around 7) where they are less reactive towards other amino acid residues like histidine or arginine compared to iodoacetamides. biotium.com However, some maleimide (B117702) dyes have been shown to exhibit non-specific labeling at high dye-to-thiol ratios. nih.gov

The following table provides a comparative overview of this compound and other common thiol-reactive probes:

| Feature | This compound | Maleimide Probes | BODIPY Dyes | Alexa Fluor Dyes |

| Reactive Group | Iodoacetamide | Maleimide | Iodoacetamide, Maleimide | Maleimide |

| Reaction pH | ~7.5-8.5 | ~6.5-7.5 | Varies with reactive group | ~7.0 |

| Advantages | Good water solubility at pH > 6. thermofisher.com | Highly selective for thiols at neutral pH. biotium.com | High quantum yields, narrow emission spectra, less pH sensitive than fluorescein. thermofisher.comnih.gov | High photostability, bright, and pH-insensitive. thermofisher.com |

| Disadvantages | pH-sensitive fluorescence, potential for non-specific binding. stfc.ac.uknih.gov | Can exhibit non-specific labeling at high concentrations. nih.gov | Can be more hydrophobic, potentially leading to aggregation. | Generally more expensive than traditional dyes. |

| Common Examples | 5-Iodoacetamidofluorescein (5-IAF) | Fluorescein-5-maleimide, Eosin-5-maleimide | BODIPY FL Iodoacetamide, BODIPY TMR Maleimide | Alexa Fluor 488 C5 Maleimide, Alexa Fluor 594 C5 Maleimide |

Table 1: Comparison of Thiol-Reactive Probes

Other classes of thiol-reactive probes include bromoacetamides, which are slightly less reactive than iodoacetamides, and methanethiosulfonates (MTS), which are highly selective and fast-reacting. thermofisher.combiotium.com Dyes like Oregon Green, a difluorinated fluorescein derivative, offer enhanced photostability and a lower pKa compared to fluorescein, making their fluorescence less sensitive to pH changes. researchgate.net The development of new probes with improved characteristics, such as increased photostability, higher quantum yields, and reduced non-specific binding, is an ongoing area of research in bioconjugation chemistry. johnshopkins.edu

Maleimide vs. Iodoacetamide Chemistry